molecular formula C19H22FNO3S B6561928 4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1091173-96-4

4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6561928
CAS No.: 1091173-96-4
M. Wt: 363.4 g/mol
InChI Key: JYXKRTUWNWYABI-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide (FMPB) is a novel compound that has attracted attention in recent years due to its interesting properties and potential applications in a variety of scientific research fields. FMPB is a small molecule that has an aromatic ring structure, a sulfonamide group, and a fluorine atom, making it a unique and versatile compound. FMPB has been used in various studies to investigate its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has been studied for its potential applications in a variety of scientific fields. It has been used in studies to investigate its ability to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been studied for its potential to inhibit the activity of enzymes involved in the metabolism of hormones, such as aromatase. Additionally, this compound has been studied for its potential to act as an antifungal agent and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several advantages for use in laboratory experiments. It is a small molecule with an aromatic ring structure, a sulfonamide group, and a fluorine atom, making it a unique and versatile compound. Additionally, this compound is relatively easy to synthesize and has a low cost, making it an attractive option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It has a relatively low solubility in water and other solvents, making it difficult to use in certain experiments. Additionally, this compound has a relatively short shelf life, making it necessary to use it quickly after synthesis.

Future Directions

The potential applications of 4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide are still being explored. Some potential future directions for this compound research include further exploration of its ability to inhibit the activity of enzymes involved in the metabolism of drugs and hormones, as well as its potential to act as an antifungal agent and to inhibit the growth of cancer cells. Additionally, further research could be conducted to explore the potential of this compound to interact with other molecules, such as DNA, and to investigate its potential to be used in drug delivery systems. Additionally, research could be conducted to further explore the synthesis of this compound and to improve its solubility in water and other solvents.

Synthesis Methods

4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide can be synthesized by a multistep organic synthesis process. The first step involves the reaction of 4-fluorobenzaldehyde with 4-phenyloxazol-4-ylamine to form this compound. This reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at a temperature of 80°C. The second step involves the reaction of this compound with dimethylsulfate in a solvent such as acetonitrile at a temperature of 90°C. The final product is this compound, which is a white solid.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3S/c1-15-13-17(20)7-8-18(15)25(22,23)21-14-19(9-11-24-12-10-19)16-5-3-2-4-6-16/h2-8,13,21H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXKRTUWNWYABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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